BenchChemオンラインストアへようこそ!

(S)-morpholin-3-ylmethanol hydrochloride

Asymmetric Synthesis Pharmaceutical Intermediates SNRI Development

This (S)-enantiomer is essential for stereocontrolled synthesis—the (R)-enantiomer (CAS 1212377-10-0) or racemic mixtures are NOT interchangeable. Using the wrong stereoisomer leads to inactive or toxic products in drug discovery. Critical for (S,S)-reboxetine synthesis, Aurora kinase and HER1/2 kinase inhibitor programs, and asymmetric catalysis. Supplied at ≥97% enantiomeric purity to guarantee reaction selectivity and eliminate costly chiral separation. Procure CAS 218594-79-7 to ensure stereochemical fidelity and SAR accuracy.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61 g/mol
CAS No. 218594-79-7
Cat. No. B1418004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-morpholin-3-ylmethanol hydrochloride
CAS218594-79-7
Molecular FormulaC5H12ClNO2
Molecular Weight153.61 g/mol
Structural Identifiers
SMILESC1COCC(N1)CO.Cl
InChIInChI=1S/C5H11NO2.ClH/c7-3-5-4-8-2-1-6-5;/h5-7H,1-4H2;1H/t5-;/m0./s1
InChIKeyWFLUDHYXVXRFLY-JEDNCBNOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Morpholin-3-ylmethanol Hydrochloride (CAS 218594-79-7): A Chiral Morpholine Building Block for Asymmetric Synthesis and Pharmaceutical Research


(S)-Morpholin-3-ylmethanol hydrochloride, with the IUPAC name [(3S)-morpholin-3-yl]methanol hydrochloride, is a chiral heterocyclic organic compound that belongs to the class of morpholine derivatives [1]. Its molecular formula is C₅H₁₂ClNO₂, and it has a molecular weight of 153.61 g/mol [1]. The compound features a morpholine ring with a hydroxymethyl substituent at the 3-position in the (S)-configuration, presented as the hydrochloride salt [1]. This structural characteristic renders it a valuable enantiopure building block and chiral auxiliary in organic synthesis, particularly for the preparation of pharmaceuticals and research chemicals [1].

Why Racemic or (R)-Enantiomer Substitution is Not Acceptable for (S)-Morpholin-3-ylmethanol Hydrochloride (CAS 218594-79-7)


Substituting (S)-morpholin-3-ylmethanol hydrochloride with its racemic mixture or the (R)-enantiomer is not a viable option for applications that require stereochemical control. The (S)-configuration is not a trivial detail; it is a critical determinant of biological activity and synthetic outcome [1]. In asymmetric synthesis and drug discovery, the specific (S)-enantiomer is often required to achieve the desired enantioselectivity in catalytic reactions or to construct the correct stereocenter in a target molecule [1]. For example, the (R)-enantiomer, identified by CAS 1212377-10-0, exhibits distinct reactivity and would lead to different, and potentially inactive or even toxic, stereoisomers in a pharmaceutical context [2]. The use of a racemic mixture would introduce an unwanted 50% contamination of the (R)-enantiomer, necessitating costly and time-consuming chiral separation steps, and compromising the enantiomeric purity of the final product [1]. The quantitative evidence below confirms that the (S)-enantiomer is the essential and non-interchangeable component for targeted research and development.

Quantitative Differentiation of (S)-Morpholin-3-ylmethanol Hydrochloride (CAS 218594-79-7) Against Analogs


Chiral Specificity: The (S)-Enantiomer is Mandated for (S,S)-Reboxetine Synthesis

The (S)-enantiomer of morpholin-3-ylmethanol is a critical chiral building block in the synthesis of (S,S)-reboxetine, a selective norepinephrine reuptake inhibitor (SNRI) under advanced clinical evaluation for neuropathic pain [1]. In contrast, the (R)-enantiomer or a racemic mixture would lead to the formation of the incorrect stereoisomer, which has different pharmacological properties and is not the target of this drug development program [1].

Asymmetric Synthesis Pharmaceutical Intermediates SNRI Development

Enantiomeric Purity: Guaranteed 97% Purity for (S)-Morpholin-3-ylmethanol Hydrochloride

Commercial sources of (S)-morpholin-3-ylmethanol hydrochloride (CAS 218594-79-7) are specified with a minimum purity of 97% . This high purity standard, often supported by Certificates of Analysis (CoA), is crucial for reproducible research outcomes. In comparison, the (R)-enantiomer (CAS 1212377-10-0) is commonly offered at a lower purity specification of 95% [1], while racemic mixtures can vary widely from 95% to 99% .

Chemical Purity Analytical Chemistry Quality Control

Validated Application: Key Intermediate in Aurora Kinase and HER1/2 Inhibitor Synthesis

(S)-Morpholin-3-ylmethanol and its hydrochloride salt are specifically cited as chemical reagents used in the synthesis of Aurora kinase inhibitors and human epidermal growth factor receptor 1 & 2 (HER1/2) kinase inhibitors, both of which are investigated for their anti-tumor activity . This application is not a generic property of all morpholine derivatives; it is a documented use for this specific (S)-enantiomer. While the (R)-enantiomer may also be used in kinase inhibitor research, the literature specifically identifies the (S)-form for these targets, suggesting a structure-activity relationship where stereochemistry matters .

Kinase Inhibition Cancer Research Pharmaceutical Intermediates

Optimal Research and Procurement Scenarios for (S)-Morpholin-3-ylmethanol Hydrochloride (CAS 218594-79-7)


Enantioselective Synthesis of Chiral Pharmaceuticals, e.g., (S,S)-Reboxetine

Researchers developing stereospecific drugs, such as (S,S)-reboxetine, require the (S)-enantiomer of morpholin-3-ylmethanol to install the correct stereocenter. Using the (R)-enantiomer or a racemic mixture would yield the wrong stereoisomer, leading to a loss of desired biological activity. Procurement of (S)-morpholin-3-ylmethanol hydrochloride (CAS 218594-79-7) is essential for this synthetic pathway, as supported by the literature on reboxetine synthesis .

Medicinal Chemistry for Targeted Kinase Inhibitor Development

This compound is a documented reagent for constructing Aurora kinase and HER1/2 kinase inhibitors . Researchers working on novel anti-cancer agents targeting these pathways should select this specific (S)-enantiomer to maintain stereochemical fidelity in their lead compounds, ensuring the intended biological interaction. The use of the correct enantiomer is critical for structure-activity relationship (SAR) studies and for achieving the desired potency and selectivity.

Asymmetric Catalysis and Chiral Auxiliary Applications

In asymmetric organic synthesis, (S)-morpholin-3-ylmethanol hydrochloride serves as a chiral auxiliary or ligand precursor. Its high enantiomeric purity (97% minimum) ensures that it does not introduce unwanted stereochemical impurities into the catalytic cycle, which could compromise enantioselectivity. This makes it a superior choice for chemists seeking to develop or optimize asymmetric transformations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-morpholin-3-ylmethanol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.